L-Threonine beta-naphthylamide
CAS No.: 729-25-9
VCID: VC21538719
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.

Description |
L-Threonine beta-naphthylamide is a compound with the CAS number 729-25-9. It is a derivative of the amino acid threonine, which is an essential amino acid found naturally in proteins such as eggs, milk, and gelatin . The compound is used in various biochemical and proteomics research applications. Chemical Data Table
Research ApplicationsL-Threonine beta-naphthylamide is primarily used in proteomics research. It serves as a substrate or reagent in various biochemical assays, helping researchers understand enzyme activities and protein interactions. The compound's specificity and reactivity make it valuable for studying proteolytic enzymes and their substrates. Synthesis and ProductionWhile specific details on the synthesis of L-Threonine beta-naphthylamide are not widely documented, it is generally produced through chemical modification of threonine. This involves coupling threonine with beta-naphthylamine to form the amide derivative. The synthesis process typically requires careful control of reaction conditions to ensure high purity and yield. Safety and Handling |
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 729-25-9 | ||||||||||||||
Product Name | L-Threonine beta-naphthylamide | ||||||||||||||
Molecular Formula | C14H16N2O2 | ||||||||||||||
Molecular Weight | 244.29 g/mol | ||||||||||||||
IUPAC Name | 2-amino-3-hydroxy-N-naphthalen-2-ylbutanamide | ||||||||||||||
Standard InChI | InChI=1S/C14H16N2O2/c1-9(17)13(15)14(18)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9,13,17H,15H2,1H3,(H,16,18) | ||||||||||||||
Standard InChIKey | UJFAUIPJOQKLMK-UHFFFAOYSA-N | ||||||||||||||
Isomeric SMILES | C[C@H]([C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N)O | ||||||||||||||
SMILES | CC(C(C(=O)NC1=CC2=CC=CC=C2C=C1)N)O | ||||||||||||||
Canonical SMILES | CC(C(C(=O)NC1=CC2=CC=CC=C2C=C1)N)O | ||||||||||||||
Synonyms | L-Threoninebeta-naphthylamide;729-25-9;H-Thr-betaNA;AC1ODVCG;N-threonyl-2-aminonaphthalene;SCHEMBL12538852;CHEBI:90604;N-(2-naphthyl)-L-threoninamide;N-(beta-naphthyl)-L-threoninamide;N-naphthalen-2-yl-L-threoninamide;ZINC2572095;7347AH;(2S,3R)-2-amino-3-hydroxy-N-naphthalen-2-ylbutanamide;(2S,3R)-2-amino-3-hydroxy-N-(naphthalen-2-yl)butanamide | ||||||||||||||
PubChem Compound | 74764540 | ||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume